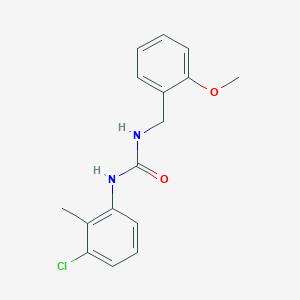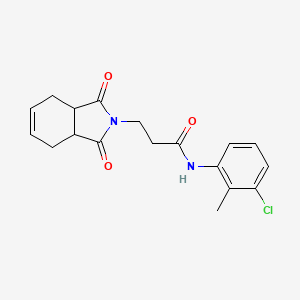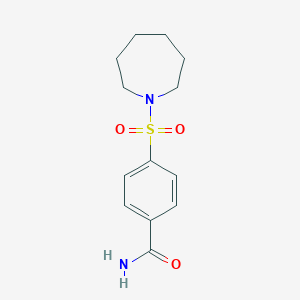
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea, also known as CMU, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of various diseases.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in the formation of amyloid plaques in the brain, which are believed to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell growth and the induction of apoptosis. It has also been shown to inhibit the formation of amyloid plaques in the brain, which may contribute to the development of Alzheimer's disease. In addition, this compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea is its broad-spectrum activity against various diseases. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a potential candidate for the treatment of a range of diseases. In addition, it has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the development of more effective treatments for various diseases. In addition, the potential use of this compound in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities, as well as analgesic and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. While there are limitations to the use of this compound, such as its low solubility in water, there are several future directions for the research on this compound that may lead to the discovery of new drugs with improved therapeutic properties.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea involves the reaction between 3-chloro-2-methylaniline and 2-methoxybenzyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity. This method has been optimized by various researchers, and the purity and yield of this compound have been improved over time.
科学研究应用
N-(3-chloro-2-methylphenyl)-N'-(2-methoxybenzyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-13(17)7-5-8-14(11)19-16(20)18-10-12-6-3-4-9-15(12)21-2/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWRFSJRYASHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-[3-(3-isopropoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5328842.png)
![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5328854.png)
![8-[(4-propyl-5-pyrimidinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328867.png)
![ethyl 5-ethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5328877.png)
![2-(1-pyrrolidinyl)-4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5328893.png)
![2-[2-ethoxy-4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B5328901.png)
amino]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5328908.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5328912.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5328918.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(4-methyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5328953.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)

